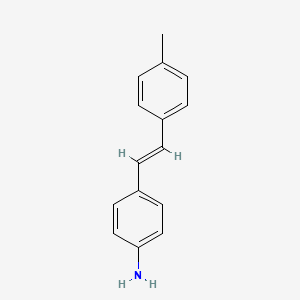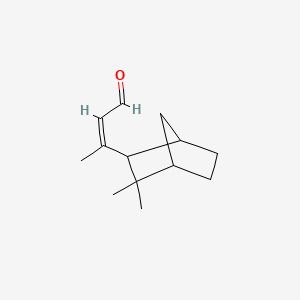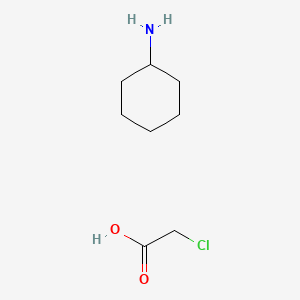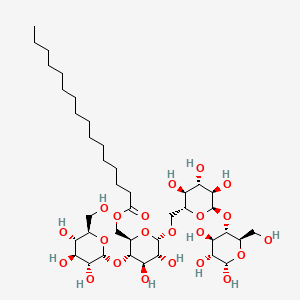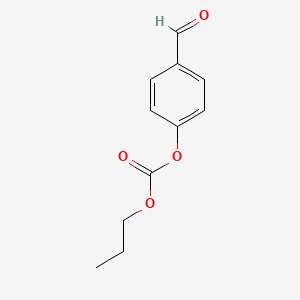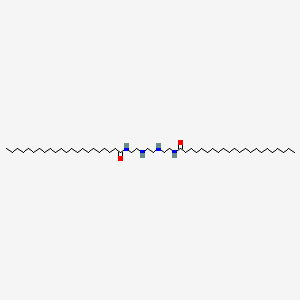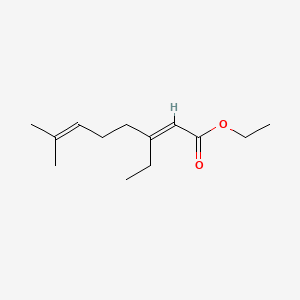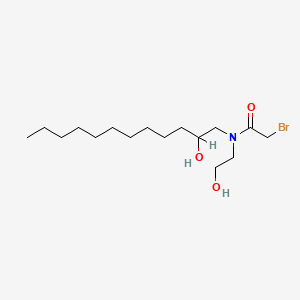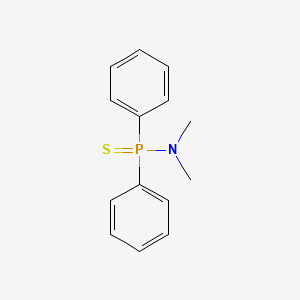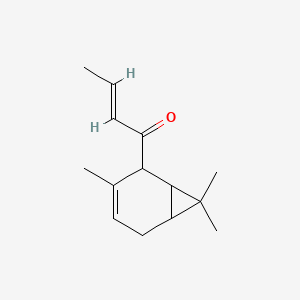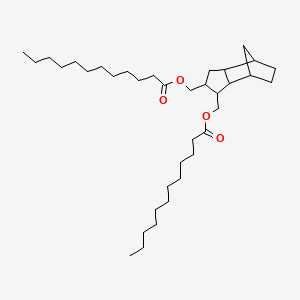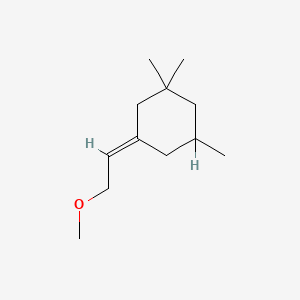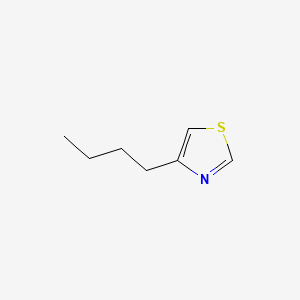
4-Butylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylthiazole is an organic compound with the molecular formula C7H11NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .
準備方法
Synthetic Routes and Reaction Conditions: 4-Butylthiazole can be synthesized through various methods. One common approach involves the reaction of butylamine with carbon disulfide and bromine, followed by cyclization to form the thiazole ring . Another method includes the use of ketones, aldehydes, ammonium salt, and elemental sulfur under metal-free conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-component reactions that are efficient and cost-effective. These reactions typically use readily available starting materials and are designed to maximize yield while minimizing by-products .
化学反応の分析
Types of Reactions: 4-Butylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogens and other electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the electrophile used.
科学的研究の応用
4-Butylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
作用機序
The mechanism of action of 4-Butylthiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines .
類似化合物との比較
- 2-Butylthiazole
- 4-Methylthiazole
- 4-Phenylthiazole
Comparison: 4-Butylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Butylthiazole, it has different reactivity and odor characteristics. 4-Methylthiazole and 4-Phenylthiazole, while similar in structure, have different applications and biological activities .
特性
CAS番号 |
53833-33-3 |
|---|---|
分子式 |
C7H11NS |
分子量 |
141.24 g/mol |
IUPAC名 |
4-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-2-3-4-7-5-9-6-8-7/h5-6H,2-4H2,1H3 |
InChIキー |
FXVDDYOQIPLCAV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CSC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


